过氧化邻苯二甲酸镁盐

描述

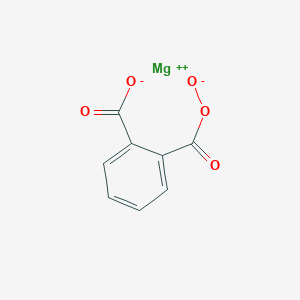

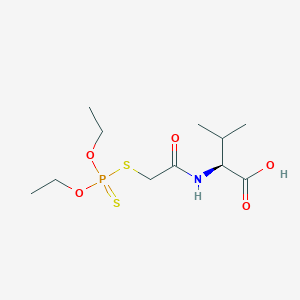

Monoperoxyphthalic Acid Magnesium Salt, also known as Magnesium Monoperoxyphthalate Hexahydrate or MMPP Hexahydrate, is a compound with the molecular formula C16H10MgO10·6H2O . It is a white to almost white powder or crystal .

Synthesis Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as a synthetic reagent in oxidation .Molecular Structure Analysis

The molecular weight of Monoperoxyphthalic Acid Magnesium Salt is 494.64 . The molecular formula is C16H10MgO10·6H2O .Chemical Reactions Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as an oxidant in organic synthesis . Its main areas of use are the conversion of ketones to esters (Baeyer-Villiger oxidation), epoxidation of alkenes (Prilezhaev reaction), oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to produce amine oxides .Physical And Chemical Properties Analysis

Monoperoxyphthalic Acid Magnesium Salt is a solid at 20 degrees Celsius . It is soluble in water and insoluble in chloroform .科学研究应用

氨基酸酯氧化: 过氧化邻苯二甲酸镁六水合物 (MMPP) 可有效氧化各种 α-氨基酸酯为 α-肟酸酯,后者是前列腺特异性膜抗原 (PSMA) 的有效抑制剂 (Wu, Choi, Hatton, & Berkman, 2010).

硒化物的氧化剂: MMPP 是一种安全且温和的氧化剂,可在室温下将硒化物直接氧化为硒酮,可用于合成杂环化合物 (Temperini, Curini, Rosati, & Minuti, 2014).

类固醇生物合成: 过氧化邻苯二甲酸镁与锰卟啉一起使用时,在各种类固醇的环氧化中表现出良好的 β-立体选择性 (Ramasseul, Scheer, Tavares, & Marchon, 1990).

齐墩果酸衍生物的合成: MMPP 有效地将齐墩果酸衍生物氧化为 β-羟基-γ-内酯,从而能够合成特定的有机化合物 (Salvador, Moreira, Pinto, Leal, & Paixão, 2012).

烃类的羟基化: 它有效地羟基化饱和烃,以显着的产率和高周转率生成醇和酮 (Querci & Ricci, 1990).

抗菌性能: MMPP 对酵母菌、营养细菌具有抗菌性能,并且可以缓慢灭活细菌内孢子,使其适合作为液体化学消毒剂 (Baldry, 1984).

芳香醛的氧化: 它有效地将芳香醛氧化为苯甲酸和酚 (Heaney & Newbold, 2001).

有机化合物的去污: MMPP 在温和条件下快速且完全破坏了杀虫剂磷硫酸酯二嗪农 (Lion et al., 1996).

羟基和烷氧基磺酰胺的合成: MMPP 用于一种有效的新型合成方法,用于高效生产 3-羟基磺酰胺和 3-烷氧基磺酰胺 (Taubert et al., 2003).

口腔护理应用: 漱口水和牙膏中的 MMPP 可以有效减少牙菌斑,而不会引起牙齿染色,但可能会增加唾液念珠菌数量 (Scully et al., 1999).

安全和危害

Monoperoxyphthalic Acid Magnesium Salt can cause skin irritation and serious eye irritation . Heating may cause a fire . It is harmful if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound .

未来方向

Monoperoxyphthalic Acid Magnesium Salt has been used as the active ingredient in certain surface disinfectants . It exhibits a broad spectrum biocidal effect, including inactivation of endospores . Its wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals . Additionally, it has been investigated as a potential antibacterial agent for mouthwashes and toothpaste .

属性

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBDBZGEDUBHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436002 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monoperoxyphthalic Acid Magnesium Salt | |

CAS RN |

109536-69-8 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)